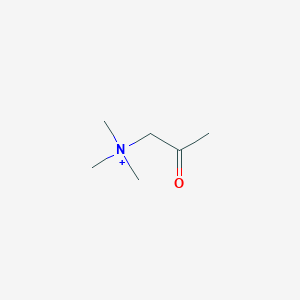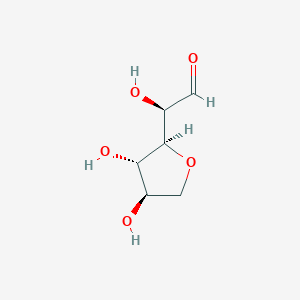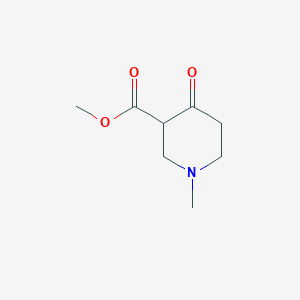
Ethyne, iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyne, iodo- is a chemical compound that is commonly used in scientific research. It is also known as iodine acetylene or ethynyl iodide. This compound is a halogenated alkyne that is used in various applications, including organic synthesis, biochemical research, and as a reagent in chemical reactions.
Mecanismo De Acción
Ethyne, iodo- acts as an electrophile and can react with nucleophiles such as amines and thiols. It can also undergo addition reactions with alkenes and alkynes. The mechanism of action of ethyne, iodo- is dependent on the specific reaction it is involved in.
Efectos Bioquímicos Y Fisiológicos
Ethyne, iodo- has been shown to have a range of biochemical and physiological effects. It has been used to label proteins and nucleic acids for detection and purification purposes. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyne, iodo- in lab experiments include its well-established synthesis method, its reactivity, and its ability to label proteins and nucleic acids. However, there are also limitations to its use. Ethyne, iodo- is a highly reactive compound and can be hazardous to handle. It is also expensive and may not be readily available in some laboratories.
Direcciones Futuras
For the use of ethyne, iodo- in scientific research include the development of new drugs and protein-ligand interaction assays.
Métodos De Síntesis
Ethyne, iodo- is synthesized by reacting acetylene with iodine in the presence of a catalyst. The reaction is carried out in an inert solvent such as benzene or toluene. The product is then purified by distillation or chromatography. This synthesis method is commonly used in laboratories and has been well-established for many years.
Aplicaciones Científicas De Investigación
Ethyne, iodo- is commonly used in scientific research as a reagent in chemical reactions. It is also used in organic synthesis to form carbon-carbon triple bonds. This compound is also used in biochemical research as a probe to study protein-ligand interactions. It has been used to label proteins and nucleic acids for detection and purification purposes.
Propiedades
Número CAS |
14545-08-5 |
|---|---|
Nombre del producto |
Ethyne, iodo- |
Fórmula molecular |
C2HI |
Peso molecular |
151.93 g/mol |
Nombre IUPAC |
iodoethyne |
InChI |
InChI=1S/C2HI/c1-2-3/h1H |
Clave InChI |
JCIVIRQSXLTMEF-UHFFFAOYSA-N |
SMILES |
C#CI |
SMILES canónico |
C#CI |
Otros números CAS |
14545-08-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



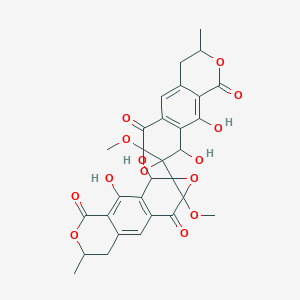
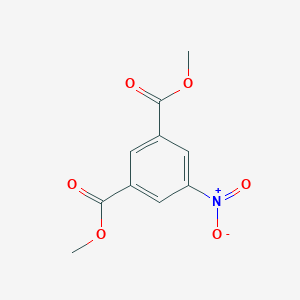

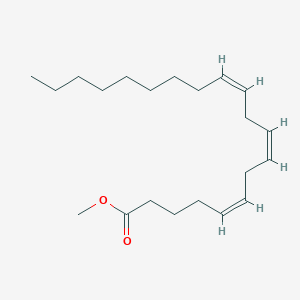
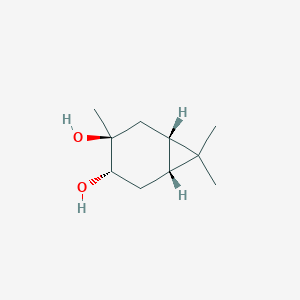
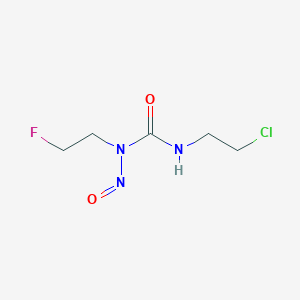
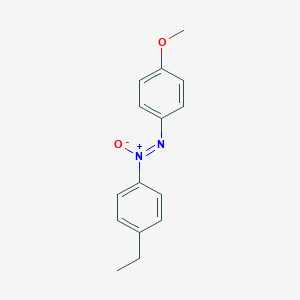
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
